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Compound of Interest

Compound Name: 3-O-cis-p-coumaroyltormentic acid

Cat. No.: B3090329 Get Quote

Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of

3-O-cis-p-coumaroyltormentic acid, a bioactive triterpenoid ester, using Liquid

Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This document is

intended for researchers, scientists, and drug development professionals working on the

characterization of natural products. The protocols cover sample preparation from plant

matrices, LC-MS/MS instrument parameters, and expected fragmentation patterns for confident

identification and quantification.

Introduction
3-O-cis-p-coumaroyltormentic acid is a natural product belonging to the class of ursane-type

triterpenoids, esterified with cis-p-coumaric acid. Triterpenoids and their derivatives are of

significant interest in drug discovery due to their diverse pharmacological activities. Accurate

and reliable analytical methods are crucial for the identification, characterization, and

quantification of these compounds in complex biological matrices. Mass spectrometry,

particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity

required for such analyses. This note details the expected mass spectrometric behavior of 3-O-
cis-p-coumaroyltormentic acid, including its ionization and fragmentation pathways, to

facilitate its analysis in a research setting.
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IUPAC Name: (2α,3β)-2,19-Dihydroxy-3-[[(2Z)-3-(4-hydroxyphenyl)-2-propenoyl]oxy]urs-12-

en-28-oic acid

Molecular Formula: C₃₉H₅₄O₇

Molecular Weight: 634.84 g/mol [1]

CAS Number: 121072-40-0

Mass Spectrometry Data
Electrospray ionization (ESI) is the preferred method for the analysis of 3-O-cis-p-
coumaroyltormentic acid due to its polar nature. The compound can be detected in both

positive and negative ion modes, providing complementary information for structural

confirmation.

Table 1: Precursor Ion Data
Ionization Mode Adduct Calculated m/z Observed m/z

Positive ESI [M+H]⁺ 635.3948 635.2

Negative ESI [M-H]⁻ 633.3795 633.2[1]

Observed m/z values are based on the structurally similar trans isomer, which has been

reported to have the same molecular weight and similar mass spectra as the cis isomer.[1]

Table 2: Predicted Product Ion Data (MS/MS
Fragmentation)
The fragmentation of 3-O-cis-p-coumaroyltormentic acid is characterized by the cleavage of

the ester bond and subsequent fragmentations of the tormentic acid backbone. The following

table summarizes the predicted major product ions for the [M+H]⁺ precursor.
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Precursor Ion (m/z)
Predicted Product
Ion (m/z)

Neutral Loss
Proposed
Fragment Identity

635.2 489.4 146.1 (C₉H₈O₂)

[Tormentic acid + H]⁺

(Loss of cis-p-

coumaroyl group)

635.2 471.4 164.1 (C₉H₈O₃)
[M+H - cis-p-coumaric

acid]⁺

489.4 471.4 18.0 (H₂O)
[Tormentic acid + H -

H₂O]⁺

489.4 443.4 46.0 (HCOOH)
[Tormentic acid + H -

HCOOH]⁺

471.4 453.4 18.0 (H₂O)
[Tormentic acid + H -

2H₂O]⁺

471.4 425.4 46.0 (HCOOH)
[Tormentic acid + H -

H₂O - HCOOH]⁺

489.4 248.2 241.2 (C₁₄H₂₁O₃)

Retro-Diels-Alder

(RDA) fragment of

tormentic acid

489.4 203.2 286.2 (C₁₆H₂₆O₄)
RDA fragment of

tormentic acid

Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant

matrix.

Harvest and Dry: Collect fresh plant material (e.g., leaves, stems, or berries). Dry the

material at 40-50°C in a ventilated oven or by freeze-drying to a constant weight.

Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
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Extraction:

Weigh approximately 1 g of the powdered plant material into a conical flask.

Add 20 mL of 80% methanol (MeOH).

Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature.

Maceration: Alternatively, allow the mixture to macerate for 24 hours at room temperature

with occasional shaking.

Filtration and Concentration:

Filter the extract through Whatman No. 1 filter paper.

Collect the filtrate and re-extract the plant residue with another 20 mL of 80% MeOH to

ensure complete extraction.

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary

evaporator at a temperature not exceeding 50°C.

Sample Clean-up (Solid Phase Extraction - Optional):

Reconstitute the dried extract in 5 mL of 10% MeOH.

Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of MeOH followed by 5 mL of

deionized water.

Load the reconstituted extract onto the SPE cartridge.

Wash the cartridge with 5 mL of 40% MeOH to remove polar impurities.

Elute the target analyte with 10 mL of 100% MeOH.

Evaporate the eluate to dryness.

Final Preparation:
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Reconstitute the final dried extract in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water

with 0.1% formic acid).

Filter the sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis Protocol
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Parameter Recommended Conditions

Liquid Chromatography

Instrument
UPLC/HPLC system (e.g., Agilent 1290, Waters

Acquity)

Column
C18 reversed-phase column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
5% B to 95% B over 15 minutes, hold for 3 min,

return to initial conditions

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometry

Instrument Q-TOF or Triple Quadrupole Mass Spectrometer

Ionization Source Electrospray Ionization (ESI)

Polarity Positive and Negative

Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)

Gas Temperature 320°C

Gas Flow 8 L/min

Nebulizer Pressure 40 psi

Scan Mode Full Scan (m/z 100-1000) and Product Ion Scan

Precursor Ion (for MS/MS) m/z 635.2 (Positive), m/z 633.2 (Negative)

Collision Energy
Ramped (e.g., 20-60 eV) to obtain a rich

fragmentation spectrum
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Visualizations
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Caption: Experimental workflow for the analysis of 3-O-cis-p-coumaroyltormentic acid.
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Caption: Proposed fragmentation pathway for 3-O-cis-p-coumaroyltormentic acid in positive

ESI mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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